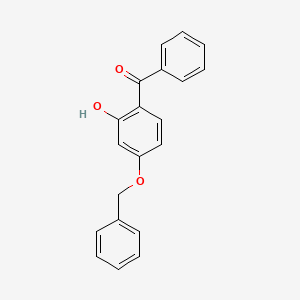

4-Benzyloxy-2-hydroxybenzophenone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6079-76-1 |

|---|---|

Molecular Formula |

C20H16O3 |

Molecular Weight |

304.3 g/mol |

IUPAC Name |

(2-hydroxy-4-phenylmethoxyphenyl)-phenylmethanone |

InChI |

InChI=1S/C20H16O3/c21-19-13-17(23-14-15-7-3-1-4-8-15)11-12-18(19)20(22)16-9-5-2-6-10-16/h1-13,21H,14H2 |

InChI Key |

SXJSETSRWNDWPP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)C3=CC=CC=C3)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 4 Benzyloxy 2 Hydroxybenzophenone

Established Synthetic Routes and Strategies

The primary routes for synthesizing 4-Benzyloxy-2-hydroxybenzophenone and related alkoxybenzophenones rely on two core strategies: the alkylation or etherification of a pre-formed dihydroxybenzophenone (B1166750) molecule, or the construction of the benzophenone (B1666685) structure through acylation or coupling reactions.

Alkylation and Etherification Approaches utilizing Phenolic Precursors

A prevalent method for the synthesis of this compound involves the selective alkylation of 2,4-dihydroxybenzophenone (B1670367) with benzyl (B1604629) bromide. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone (B3395972). The reaction proceeds via nucleophilic substitution, where the more acidic 4-hydroxyl group of 2,4-dihydroxybenzophenone is preferentially deprotonated by the base, forming a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the benzyl bromide and displacing the bromide ion to form the desired ether linkage. One documented procedure involves dissolving 2,4-dihydroxybenzophenone in acetone, followed by the addition of benzyl bromide and potassium carbonate, with the mixture stirred at room temperature for an extended period.

Historically, the synthesis of 2-hydroxy-4-alkoxybenzophenones has often involved the alkylation of 2,4-dihydroxybenzophenone using alkyl halides. nih.govgoogle.com Traditional methods employ inorganic bases like sodium carbonate (Na₂CO₃), sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), and potassium bicarbonate (KHCO₃) in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetone, or tetrahydrofuran (B95107) (THF) under heating. nih.gov However, these conditions can lead to low yields and long reaction times. nih.gov

Another approach involves the reaction of 2,4-dihydroxybenzophenone with an alkyl chloride in a suitable solvent, catalyzed by an iodide compound. google.comprepchem.com Quaternary ammonium (B1175870) iodides have been identified as particularly effective catalysts for this transformation. google.com

The choice of solvent and base can significantly influence the regioselectivity and efficiency of the alkylation. For instance, cesium bicarbonate in acetonitrile (B52724) has been reported to be a highly effective system for the regioselective 4-O-alkylation of 2,4-dihydroxybenzaldehydes and 2,4-dihydroxyacetophenones, affording high yields of the desired products. nih.gov This suggests its potential applicability to the synthesis of this compound from 2,4-dihydroxybenzophenone.

The following table summarizes various alkylation and etherification approaches:

Table 1: Alkylation and Etherification Reactions for Benzophenone Derivatives| Precursor | Reagent | Catalyst/Base | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| 2,4-Dihydroxybenzaldehyde (B120756) | Benzyl bromide | Potassium carbonate | Acetone | Room temperature, 3 days | 4-Benzyloxy-2-hydroxybenzaldehyde | |

| 2,4-Dihydroxybenzophenone | Alkyl halide | Na₂CO₃, NaHCO₃, K₂CO₃, or KHCO₃ | DMF, DMSO, Acetone, THF, or CH₃CN | Vigorous heating | 4-Alkoxy-2-hydroxybenzophenone | nih.gov |

| 2,4-Dihydroxybenzophenone | Alkyl chloride | Quaternary ammonium iodide | Not specified | Not specified | 2-Hydroxy-4-alkoxybenzophenone | google.com |

| 2,4-Dihydroxybenzaldehyde or 2,4-dihydroxyacetophenone | Alkyl bromide | Cesium bicarbonate | Acetonitrile | 80 °C, 4-6 hours | 4-Alkoxy-2-hydroxybenzaldehyde or 4-Alkoxy-2-hydroxyacetophenone | nih.gov |

| 2,4-Dihydroxybenzophenone | 2-Chloro-methoxyethyl bromide | Not specified | Not specified | Not specified | 4-(β-Bromo-ethoxy)-2-hydroxybenzophenone | rsc.org |

Condensation and Coupling Reactions in Target Molecule Construction

The benzophenone core of the target molecule can be constructed through various condensation and coupling reactions. A classic method is the Friedel-Crafts acylation, which typically involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst. For instance, 2,4-dihydroxybenzophenone itself can be synthesized via the Friedel-Crafts condensation of benzoyl chloride with resorcinol (B1680541), using aluminum chloride as the catalyst. google.comgoogle.com

Alternative acylation strategies have been developed to avoid the use of harsh and corrosive catalysts like aluminum chloride. These include the use of solid acid catalysts such as K-10 clay supported metal chlorides for the reaction of phenol (B47542) with p-chlorobenzoylchloride. ijraset.com

Another approach involves the reaction of resorcinol with benzotrichloride (B165768). This reaction can be carried out in the presence of an organic solvent immiscible with water, with the addition of a low molecular weight aliphatic alcohol. google.com A variation of this method uses an aqueous solution of N-methylpyrrolidone as the reaction medium. google.com

The Suzuki coupling reaction offers a modern alternative for the formation of the carbon-carbon bond between the two aromatic rings of the benzophenone scaffold. For example, the coupling of an aroyl chloride with a boronic acid, catalyzed by a palladium complex, can yield benzophenone derivatives. chemicalbook.com

Chalcone condensation represents another pathway. For example, 4,4'-dibenzyloxy-2'-hydroxy-3'-(3-methyl-2-butenyl)chalcone has been synthesized by the condensation of 4'-benzyloxy-2'-hydroxy-3'-(3-methyl-2-butenyl)acetophenone and 4-benzyloxybenzaldehyde in the presence of a saturated ethanol (B145695) solution of potassium hydroxide (B78521). prepchem.com

The following table provides an overview of various condensation and coupling reactions:

Table 2: Condensation and Coupling Reactions for Benzophenone Synthesis| Reactant 1 | Reactant 2 | Catalyst/Reagents | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| Benzoyl chloride | Resorcinol | Aluminum chloride | Not specified | Not specified | 2,4-Dihydroxybenzophenone | google.comgoogle.com |

| Phenol | p-Chlorobenzoylchloride | K-10 clay supported Fe³⁺ | Ethylene dichloride | 40 °C | 4-Chloro-4'-hydroxybenzophenone (B194592) | ijraset.com |

| Resorcinol | Benzotrichloride | Low molecular weight aliphatic alcohol | Organic solvent immiscible with water | Not specified | 2,4-Dihydroxybenzophenone | google.com |

| Aroyl chloride | Boronic acid | Pd₂(dba)₃ / Potassium carbonate | Toluene | 120 °C, Microwave irradiation | Ketones | chemicalbook.com |

| 4'-Benzyloxy-2'-hydroxy-3'-(3-methyl-2-butenyl)acetophenone | 4-Benzyloxybenzaldehyde | Saturated ethanol solution of potassium hydroxide | Dimethylsulfoxide | Room temperature, 2.5 hours | 4,4'-Dibenzyloxy-2'-hydroxy-3'-(3-methyl-2-butenyl)chalcone | prepchem.com |

Catalytic Systems and Their Influence on Reaction Efficiency

The choice of catalyst is critical in the synthesis of this compound and its precursors, significantly impacting reaction rates, yields, and selectivity. In Friedel-Crafts acylations for producing the 2,4-dihydroxybenzophenone intermediate, traditional Lewis acids like aluminum chloride and zinc chloride are commonly used. google.comtsijournals.com However, these catalysts are often required in stoichiometric amounts and can be corrosive and polluting. ijraset.com

To address these issues, more environmentally friendly solid acid catalysts have been explored. K-10 montmorillonite (B579905) clay supported metal chlorides, particularly Fe³⁺, have shown high efficacy in the synthesis of 4-chloro-4'-hydroxybenzophenone, with yields up to 97%. ijraset.com These heterogeneous catalysts offer advantages such as easy separation from the reaction mixture and reduced generation of hazardous waste. ijraset.com

In alkylation reactions to introduce the benzyloxy group, the catalytic system plays a key role in achieving regioselectivity. While traditional bases like potassium carbonate are effective, they can lead to side reactions and purification challenges. nih.gov The use of cesium bicarbonate has been demonstrated to provide excellent regioselectivity for the 4-position alkylation of 2,4-dihydroxy-substituted aromatic ketones and aldehydes. nih.gov

Phase transfer catalysts, such as quaternary ammonium salts, have also been employed to improve the efficiency of alkylation reactions. tsijournals.com For instance, octadecyltrimethylammonium bromide has been shown to be an ideal phase transfer catalyst in the synthesis of 2,4-dihydroxybenzophenone from resorcinol and benzotrichloride in water, leading to high purity and yield. tsijournals.com In the alkylation of 2,4-dihydroxybenzophenone with alkyl chlorides, quaternary ammonium iodides act as effective catalysts. google.com

Nickel chloride has been utilized as a catalyst in the synthesis of 2-hydroxybenzophenone (B104022) compounds from benzofuranone derivatives, with di-tert-butyl peroxide as an oxidant and sodium carbonate as a base. google.com

The following table highlights the influence of different catalytic systems:

Table 3: Catalytic Systems and Their Impact on Benzophenone Synthesis| Reaction Type | Catalyst | Reactants | Key Advantages | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | K-10 clay supported Fe³⁺ | Phenol, p-Chlorobenzoylchloride | High yield (97%), eco-friendly, easy separation | ijraset.com |

| Alkylation | Cesium bicarbonate | 2,4-Dihydroxybenzaldehyde/acetophenone, Alkyl bromide | Excellent regioselectivity, high isolated yields (up to 95%) | nih.gov |

| Phase Transfer Catalysis | Octadecyltrimethylammonium bromide | Resorcinol, Benzotrichloride | High purity (99.4%) and yield (95.7%) | tsijournals.com |

| Alkylation | Quaternary ammonium iodide | 2,4-Dihydroxybenzophenone, Alkyl chloride | Effective catalysis for O-alkylation | google.com |

| Oxidation/Rearrangement | Nickel chloride | Benzofuranone derivative | High yield, low cost, simple operation | google.com |

Precursor Chemistry and Intermediate Compound Generation

The synthesis of this compound relies on the availability of key precursors and the generation of specific intermediate compounds. The central precursor is typically 2,4-dihydroxybenzophenone.

The industrial preparation of 2,4-dihydroxybenzophenone can be achieved through several routes. One common method is the Friedel-Crafts acylation of resorcinol with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. google.comgoogle.com An alternative approach involves the reaction of resorcinol with benzotrichloride. google.comgoogle.comtsijournals.com This reaction can be performed in various media, including water with a phase transfer catalyst or an aqueous solution of N-methylpyrrolidone, to improve yield and purity. google.comtsijournals.com

Another important precursor is benzyl bromide or benzyl chloride, which serves as the source of the benzyloxy group. These reagents are readily available commercially.

In some synthetic strategies, intermediate compounds are generated and then further modified. For example, 4-benzoyloxy-2-hydroxybenzophenone can be an intermediate. Methylation of this compound followed by debenzoylation yields 4-hydroxy-2-methoxybenzophenone. rsc.org

The synthesis of related benzophenone derivatives often involves the preparation of substituted benzoic acids or benzoyl chlorides. For example, 4-(n-dodecyloxy)benzoic acid can be prepared by alkylating ethyl 4-hydroxybenzoate (B8730719) with 1-bromododecane, followed by hydrolysis. nih.gov This acid can then be used in subsequent esterification or acylation reactions.

The generation of intermediates can also involve protection and deprotection steps to ensure regioselectivity. For instance, one of the hydroxyl groups in 2,4-dihydroxybenzophenone might be protected before the alkylation of the other.

Optimization Studies for Yield, Purity, and Scalability in Laboratory Synthesis

Efforts to optimize the laboratory synthesis of this compound and related compounds have focused on improving reaction conditions to maximize yield and purity, and to enhance scalability.

In the alkylation of 2,4-dihydroxy precursors, optimization studies have explored different base and solvent systems. The use of cesium bicarbonate in acetonitrile at 80°C for the alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone was found to be superior to traditional methods using bases like K₂CO₃ in solvents like DMF, which often result in lower yields and complex product mixtures. nih.gov This optimized procedure offers high regioselectivity and isolated yields up to 95%. nih.gov

For the synthesis of 2,4-dihydroxybenzophenone from resorcinol and benzotrichloride, the addition of phase transfer catalysts has been shown to significantly improve both purity and yield. tsijournals.com The use of octadecyltrimethylammonium bromide resulted in a product with 99.4% purity and a 95.7% yield, which could be used without further purification. tsijournals.com

The influence of the amount of catalyst has also been investigated. In the synthesis of 4-chloro-4'-hydroxybenzophenone using a K-10-Fe-AA-120 catalyst, the yield increased with the amount of catalyst up to a certain point, with the optimal amount being 1.0 g per 0.05 mole of phenol. ijraset.com

Microwave-assisted synthesis has been employed to accelerate reactions. In a Suzuki coupling approach to benzophenones, microwave irradiation at 120°C for a short duration (7 minutes) was effective in promoting the reaction between an aroyl chloride and a boronic acid. chemicalbook.com

Purification techniques are also a key aspect of optimization. The crude product from the reaction of resorcinol and benzotrichloride in aqueous N-methylpyrrolidone can be purified by vacuum distillation to yield highly pure 2,4-dihydroxybenzophenone. google.com Recrystallization is another common method for purifying the final product and intermediates. prepchem.com

The following table summarizes some optimization findings:

Table 4: Optimization of Synthetic Parameters| Reaction | Parameter Optimized | Optimized Condition | Result | Reference |

|---|---|---|---|---|

| Alkylation of 2,4-dihydroxybenzaldehyde/acetophenone | Base/Solvent System | Cesium bicarbonate in acetonitrile | Up to 95% isolated yield, excellent regioselectivity | nih.gov |

| Synthesis of 2,4-dihydroxybenzophenone | Phase Transfer Catalyst | 0.4 g octadecyltrimethylammonium bromide | 99.4% purity, 95.7% yield | tsijournals.com |

| Friedel-Crafts Acylation | Catalyst Amount | 1.0 g K10-Fe-AA-120 per 0.05 mole phenol | Optimized yield of 4-chloro-4'-hydroxybenzophenone | ijraset.com |

| Suzuki Coupling | Reaction Time/Heating | Microwave irradiation at 120°C for 7 min | Efficient synthesis of ketones | chemicalbook.com |

| Purification of 2,4-dihydroxybenzophenone | Purification Method | Vacuum distillation | Highly purified product | google.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 4-Benzyloxy-2-hydroxybenzophenone in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

In the ¹H NMR spectrum, the protons of the benzophenone (B1666685) skeleton and the benzyloxy group exhibit characteristic chemical shifts. The aromatic protons typically appear in the range of δ 6.0-8.0 ppm. The methylene (B1212753) protons of the benzyloxy group (-O-CH₂-Ph) are identifiable by their specific chemical shift. The hydroxyl proton (-OH) often presents as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

The ¹³C NMR spectrum complements the proton data, with the carbonyl carbon appearing at a characteristic downfield shift, typically in the range of 190-200 ppm. The carbons of the aromatic rings and the methylene carbon of the benzyloxy group also have distinct chemical shifts, allowing for a complete carbon framework assignment.

Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), can be employed for unambiguous assignment of all proton and carbon signals and to establish through-bond and through-space connectivities, further confirming the molecular structure and providing insights into its preferred conformation in solution. The flexibility of the molecule, particularly around the ether linkage and the benzoyl group, can lead to dynamic processes that may be studied using variable temperature NMR experiments. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Benzophenone Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Aromatic Protons | 7.0 - 8.0 |

| ¹H | Hydroxyl Proton (-OH) | Variable, often broad |

| ¹H | Methylene Protons (-O-CH₂-) | ~5.0 |

| ¹³C | Carbonyl Carbon (C=O) | 190 - 200 |

| ¹³C | Aromatic Carbons | 110 - 165 |

| ¹³C | Methylene Carbon (-O-CH₂-) | ~70 |

Note: Specific shifts for this compound may vary depending on the solvent and experimental conditions. Data is generalized from typical values for similar structures.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignments and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in this compound by probing their characteristic vibrational modes.

The IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1630-1680 cm⁻¹. The presence of an intramolecular hydrogen bond between the 2-hydroxy group and the carbonyl oxygen can lower this frequency compared to non-hydrogen-bonded benzophenones. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The C-O stretching vibrations of the ether linkage are expected in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present in their respective characteristic regions.

Raman spectroscopy provides complementary information. While the carbonyl stretch is also observable in the Raman spectrum, non-polar bonds often give stronger signals. Aromatic ring vibrations are typically strong in the Raman spectrum. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. scispace.com

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| O-H Stretch | 3200 - 3600 (broad) | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Carbonyl (C=O) Stretch | 1630 - 1680 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| C-O (Ether) Stretch | 1200 - 1300 | IR |

Note: These are approximate ranges and specific values can be influenced by the molecular environment and physical state.

Mass Spectrometry (MS) for Molecular Fragmentation Patterns and Precise Mass Determination

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) can provide a precise mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₂₀H₁₆O₃).

In electron ionization (EI) mass spectrometry, the molecule will undergo fragmentation, providing a characteristic pattern. Key fragmentation pathways would likely involve cleavage of the benzylic ether bond, leading to the formation of a stable benzyl (B1604629) cation (m/z 91) and a 2,4-dihydroxybenzophenone (B1670367) radical cation fragment. Another prominent fragmentation would be the loss of a phenyl group from the benzoyl moiety. The fragmentation pattern serves as a molecular fingerprint that can be used for identification. miamioh.edu

Electronic Absorption and Fluorescence Spectroscopy for Investigating Photophysical Transitions

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to study the photophysical properties of this compound, which are largely dictated by its extended π-conjugated system.

The UV-Vis absorption spectrum is expected to show strong absorption bands in the ultraviolet and possibly the near-visible region, corresponding to π → π* and n → π* electronic transitions. Benzophenone and its derivatives are well-known for their UV-absorbing properties. The position and intensity of these bands provide information about the electronic structure of the molecule.

Upon excitation with light of an appropriate wavelength, the molecule may exhibit fluorescence. The fluorescence emission spectrum provides information about the excited state of the molecule and can be used to study processes such as energy transfer and quenching. The photophysical properties of benzophenone derivatives are of significant interest due to their applications as photostabilizers and photosensitizers. researchgate.netresearchgate.net

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of this compound in the solid state. researchgate.netmdpi.com This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with high accuracy. caltech.edu

X-ray analysis would reveal the planarity of the benzophenone core and the orientation of the benzyloxy substituent. It would also definitively confirm the presence and geometry of the intramolecular hydrogen bond between the 2-hydroxy group and the carbonyl oxygen. Furthermore, the analysis of the crystal packing would show the intermolecular interactions, such as van der Waals forces and potential π-π stacking, that govern the solid-state architecture. mdpi.comresearchgate.net For polycrystalline samples, X-ray powder diffraction (XRPD) can be used to identify the crystalline phase and assess its purity. units.it

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

Note: This table presents hypothetical data as a representation of what would be obtained from an X-ray diffraction study. Actual values would be determined experimentally.

Advanced Chromatographic Techniques for High-Resolution Separation and Purity Assessment

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for the separation, purification, and purity assessment of this compound. unirioja.es

Reverse-phase HPLC is a commonly used method for the analysis of benzophenone derivatives. sielc.com A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid like formic or phosphoric acid, can achieve excellent separation from impurities. sielc.comdphen1.com The purity of a sample can be accurately determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas chromatography, coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), can also be employed for purity analysis, particularly for assessing the presence of volatile impurities. thermofisher.com The choice between HPLC and GC depends on the volatility and thermal stability of the compound and its potential impurities.

Theoretical and Computational Chemistry Investigations

Molecular Modeling and Conformational Analysis of the Compound

The flexibility of the benzyloxy group and the potential for intramolecular hydrogen bonding between the hydroxyl and carbonyl groups mean that 4-Benzyloxy-2-hydroxybenzophenone can exist in various conformations. Molecular modeling and conformational analysis are employed to identify the most stable conformers and to understand the energy barriers between them. These studies often involve systematic searches of the potential energy surface. The presence of an intramolecular hydrogen bond in a derivative, N′-[(E)-4-Benzyloxy-2-hydroxybenzylidene]benzohydrazide, has been confirmed to influence its conformation. njit.edu For this compound, similar interactions are crucial in determining its preferred spatial arrangement, which in turn affects its physical and chemical properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Charge Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov

The distribution of these orbitals across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. For instance, in related compounds, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution, revealing details about intramolecular charge transfer and the nature of chemical bonds.

Table 1: Conceptual DFT-Based Reactivity Descriptors

| Parameter | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released upon gaining an electron |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration |

| Chemical Softness (S) | 1 / (2η) | Measure of reactivity |

This table presents the theoretical framework for descriptors derived from HOMO and LUMO energies. Actual values for this compound would require specific computational studies.

Simulation and Prediction of Spectroscopic Properties

Computational methods are also used to simulate and predict the spectroscopic properties of this compound, which can then be compared with experimental data for validation. Time-Dependent DFT (TD-DFT) is a common method for predicting the UV-Visible absorption spectra, providing information about electronic transitions. Similarly, the vibrational frequencies (IR and Raman spectra) can be calculated to help assign the peaks observed in experimental spectra. These simulations are crucial for confirming the molecular structure and understanding the vibrational modes of the molecule.

Quantitative Structure-Property Relationship (QSPR) Studies

Mechanistic Insights via Computational Reaction Pathway Elucidation

Computational chemistry can be employed to explore the potential reaction pathways of this compound. By calculating the energies of reactants, transition states, and products, it is possible to elucidate the mechanisms of reactions in which this compound might participate. This can include, for example, studying its formation from precursors like 2,4-dihydroxybenzophenone (B1670367) and benzyl (B1604629) chloride. chemicalbook.com Such studies provide a detailed, atomistic view of reaction mechanisms that is often difficult to obtain through experimental means alone.

Photochemistry and Excited State Dynamics

Photophysical Mechanisms of Energy Dissipation

Upon absorbing a photon, the molecule is promoted to an electronically excited state. The subsequent return to the ground state occurs via several competing pathways, which are crucial for its function as a photostabilizer. The dominant mechanism for 2-hydroxybenzophenone (B104022) derivatives is an ultrafast radiationless deactivation channel originating from the excited state.

The key to the photostability of 4-Benzyloxy-2-hydroxybenzophenone is the Excited-State Intramolecular Proton Transfer (ESIPT) process. rsc.orgrsc.org In its ground state, the molecule exists in an enol form, stabilized by an intramolecular hydrogen bond between the phenolic hydrogen and the carbonyl oxygen.

Upon photoexcitation to the first excited singlet state (S1), the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen increase significantly. This triggers an ultrafast transfer of the proton from the hydroxyl group to the carbonyl group, creating an excited-state keto tautomer. researchgate.net This process occurs on a femtosecond to picosecond timescale. nih.gov The keto tautomer then rapidly returns to the ground state through non-radiative pathways, such as internal conversion, dissipating the energy as heat before photodegradation can occur. Finally, a rapid back-proton transfer in the ground state restores the original enol form, completing the photoprotective cycle.

This ESIPT mechanism is highly efficient and is responsible for the large Stokes shift observed in these compounds, where the emitted light (fluorescence) is at a much lower energy (longer wavelength) than the absorbed light. rsc.org The significance of this pathway lies in its ability to provide a rapid and effective route for de-excitation without generating harmful radicals or undergoing permanent chemical change. researchgate.net

While the primary deactivation pathway is non-radiative, fluorescence can also be observed from 2-hydroxybenzophenone derivatives. nih.govresearchgate.net Typically, dual fluorescence is seen, corresponding to emission from both the initially excited enol form (N) and the proton-transferred keto form (T). researchgate.net

Enol Emission : A higher-energy, shorter-wavelength fluorescence band arises from the locally excited enol state.

Keto Emission : A lower-energy, longer-wavelength, and significantly Stokes-shifted fluorescence band results from the keto tautomer formed via ESIPT. nih.govresearchgate.net

The relative intensities of these two emission bands can be influenced by factors such as solvent polarity, temperature, and the specific substituents on the benzophenone (B1666685) skeleton. nih.govresearchgate.net In some derivatives, the keto emission is dominant, indicating a highly efficient ESIPT process. researchgate.net In the solid state, molecular packing and intermolecular interactions can restrict the ESIPT process, altering the fluorescence properties compared to those in solution. nih.gov

Phosphorescence, which is emission from a triplet excited state, is generally weak for this class of compounds at room temperature because the rapid ESIPT and subsequent internal conversion from the singlet state are much faster processes.

Although the singlet-state ESIPT mechanism is the primary deactivation channel, intersystem crossing (ISC) to the triplet state can also occur. For related diarylketones, it has been shown that the molecule can relax from the excited state back to the ground state via a long-lived triplet state. rsc.org The triplet state can be populated from either the excited enol or keto singlet states. Once formed, the triplet state can deactivate through several pathways, including phosphorescence or non-radiative decay back to the ground state. The efficiency of triplet state formation is generally lower than that of the ESIPT process, which underscores the high photostability of these compounds. libretexts.org

Role of Intramolecular Hydrogen Bonding in Photostability and Deactivation

The intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen is the cornerstone of the photostability of this compound. nih.govmdpi.com This pre-existing hydrogen bond is essential for several reasons:

Facilitating ESIPT : It provides the necessary structural arrangement and a low-energy pathway for the proton to travel from the hydroxyl donor to the carbonyl acceptor in the excited state. researchgate.net

Planarity : It helps to lock the relevant part of the molecule in a nearly planar conformation, which is favorable for the ESIPT reaction.

Energy Dissipation : It creates the ultrafast and efficient deactivation cycle (enol excitation -> keto tautomer -> ground state enol) that dissipates harmful UV energy as heat. researchgate.net

If this intramolecular hydrogen bond is disrupted, for instance, in highly protic solvents or through chemical modification (e.g., methylation of the hydroxyl group), the primary photoprotective ESIPT pathway is blocked. This leads to a significant increase in fluorescence quantum yield and a greater likelihood of photodegradation, as other, less efficient deactivation channels like intersystem crossing or chemical reactions become more prominent. mdpi.com

Influence of Structural Substituents on Photophysical Parameters

The electronic nature and position of substituents on the benzophenone rings can significantly modulate the photophysical properties of the molecule. The benzyloxy group at the 4-position in this compound acts as an electron-donating group.

Studies on various 2-hydroxybenzophenone derivatives have established clear trends: mdpi.comresearchgate.netdntb.gov.ua

Electron-Donating Groups (EDGs) : Groups like alkoxy (e.g., benzyloxy) or amino groups tend to increase the electron density in the aromatic system. This can affect the energy levels of the excited states and the strength of the intramolecular hydrogen bond. mdpi.com In some cases, strong EDGs can lead to a red-shift (bathochromic shift) in the absorption spectrum, enhancing absorption at longer UV wavelengths. researchgate.net

Electron-Withdrawing Groups (EWGs) : Groups like nitro or cyano groups decrease the electron density. They can also cause a bathochromic shift and have been shown to increase the strength of the intramolecular hydrogen bond by enhancing the acidity of the phenolic proton. mdpi.com

The following table summarizes findings from studies on substituted 2-hydroxybenzophenone derivatives, illustrating how different substituents influence UV absorption.

| Substituent Group | Position | Effect on λmax | Reference |

| Electron-donating | Benzylidene ring | Bathochromic shift | researchgate.net |

| Electron-withdrawing | Benzylidene ring | Bathochromic shift | researchgate.net |

| Halogen, -CN, -NO₂ | X or Y position | Increases H-bond strength | mdpi.com |

| -N(CH₃)₂, -OCH₃ | X or Y position | Decreases H-bond strength | mdpi.com |

A study on a series of 2-hydroxybenzophenone derivatives with different electron-donating groups at the 5-position provided insights into how substituents affect emission properties. nih.govresearchgate.net

| Derivative | Key Finding | Reference |

| BPOH-TPA (stronger donor) | Showed a clear excitation wavelength-dependent color change from yellow to orange-red. | nih.govresearchgate.net |

| BPOH-PhCz and BPOH-SF (weaker donors) | Did not show significant excitation-dependent behavior, suggesting the process is restricted by weaker donor strength. | nih.gov |

These findings demonstrate that the electronic properties of the benzyloxy substituent in this compound are critical in fine-tuning its light absorption and energy dissipation characteristics.

Time-Resolved Spectroscopic Studies of Excited-State Species and Intermediates

Time-resolved spectroscopic techniques, such as femtosecond transient absorption and time-resolved fluorescence, have been instrumental in elucidating the ultrafast dynamics of the ESIPT process in 2-hydroxybenzophenone and related systems. nih.govrsc.org

These studies have directly observed the formation and decay of the transient species involved:

Initial Excitation : Upon excitation with an ultrafast laser pulse, the decay of the enol excited state (N) and the simultaneous rise of the keto tautomer excited state (T) can be monitored.

ESIPT Timescale : For related compounds, the ESIPT process has been shown to be extremely fast, often occurring in two phases: an initial transfer in approximately 250 femtoseconds and a slower component of around 1.2 picoseconds, which may be attributed to different ground-state conformations. nih.gov

Keto Tautomer Lifetime : The excited keto tautomer is very short-lived, decaying back to the ground state on a picosecond timescale. This rapid decay is crucial for the compound's photostability, as it minimizes the time available for competing photochemical reactions.

These ultrafast studies confirm that ESIPT is the dominant and most rapid de-excitation event, providing direct evidence for the mechanism that makes this compound an effective photostabilizer. researchgate.net

Chemical Reactivity and Mechanistic Studies

Exploration of Oxidation and Reduction Pathways

The reactivity of 4-Benzyloxy-2-hydroxybenzophenone towards oxidation and reduction is centered on its carbonyl group and the benzylic position of the ether linkage.

Oxidation: While specific oxidative studies on this compound are not extensively documented, the presence of a benzylic ether suggests a potential pathway for oxidative cleavage. Under strong oxidizing conditions, the benzylic C-H bond can be susceptible to attack, potentially leading to the cleavage of the benzyl (B1604629) group and formation of 4-hydroxy-2-hydroxybenzophenone (2,4-dihydroxybenzophenone) and benzaldehyde (B42025). The reaction would likely proceed through a radical mechanism, initiated by the abstraction of a hydrogen atom from the benzylic position.

Reduction: The carbonyl group of the benzophenone (B1666685) core is the primary site for reduction. Several established methods for ketone reduction can be applied, leading to different products.

Catalytic Hydrogenation: In the presence of a metal catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂), and a source of hydrogen gas, the carbonyl group can be selectively reduced to a secondary alcohol. epa.gov This reaction proceeds via the adsorption of the benzophenone onto the catalyst surface, followed by the addition of hydrogen atoms across the C=O double bond, yielding 4-benzyloxy-2-hydroxydiphenylmethanol. The initial rate of such hydrogenations is often first-order with respect to hydrogen pressure and catalyst loading, and zero-order with respect to the benzophenone concentration. epa.gov The activation energy for the catalytic hydrogenation of benzophenone has been reported to be approximately 56 kJ mol⁻¹. epa.gov Over-reduction to diphenylmethane (B89790) can occur under more forcing conditions. researchgate.net

Clemmensen Reduction: This method employs amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid to reduce the carbonyl group completely to a methylene (B1212753) group. researchgate.netjuniperpublishers.com The reaction of this compound under these conditions would be expected to yield 4-benzyloxy-2-hydroxydiphenylmethane. The mechanism of the Clemmensen reduction is complex and thought to involve both radical and ionic intermediates on the surface of the zinc. acs.orgacs.org However, the strongly acidic conditions may cause cleavage of the acid-sensitive benzyloxy ether.

Wolff-Kishner Reduction: This reaction utilizes hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) or potassium tert-butoxide, typically in a high-boiling solvent like diethylene glycol. beilstein-journals.orgwikipedia.org The carbonyl group is first converted to a hydrazone, which then, upon heating with the base, eliminates nitrogen gas to form the corresponding methylene group. wikipedia.org This method would also be expected to produce 4-benzyloxy-2-hydroxydiphenylmethane. The Wolff-Kishner reduction is particularly useful for substrates that are sensitive to strong acids. wikipedia.org

| Reagent/Reaction | Product |

| H₂, Raney Ni | 4-Benzyloxy-2-hydroxydiphenylmethanol |

| Zn(Hg), HCl | 4-Benzyloxy-2-hydroxydiphenylmethane |

| N₂H₄, KOH | 4-Benzyloxy-2-hydroxydiphenylmethane |

Nucleophilic and Electrophilic Substitution Reactions on the Benzophenone Core

The aromatic rings of this compound are susceptible to electrophilic substitution, while the carbonyl carbon is a key site for nucleophilic addition.

Nucleophilic Addition: The carbonyl carbon of the benzophenone moiety is electrophilic and can be attacked by nucleophiles. masterorganicchemistry.com This reaction, known as nucleophilic addition, results in the formation of a tetrahedral intermediate. masterorganicchemistry.com For instance, reaction with a Grignard reagent (RMgX) would lead to the formation of a tertiary alcohol after acidic workup. youtube.com Similarly, the addition of cyanide ion (from a source like HCN or KCN) would form a cyanohydrin. youtube.com The rate of nucleophilic addition is influenced by electronic factors; electron-withdrawing groups on the aromatic rings increase the reactivity of the carbonyl group, while electron-donating groups decrease it. masterorganicchemistry.comlearncbse.in

Electrophilic Aromatic Substitution: The substitution of an electrophile on the aromatic rings is directed by the existing substituents: the hydroxyl (-OH), benzyloxy (-OCH₂Ph), and benzoyl (-C(O)Ph) groups.

Ring A (Substituted with -OH and -OCH₂Ph): The hydroxyl and benzyloxy groups are both activating, ortho-, para-directing substituents due to their ability to donate electron density to the ring via resonance. pressbooks.publumenlearning.comyoutube.com The hydroxyl group is a stronger activating group than the benzyloxy group. lumenlearning.com Therefore, electrophilic substitution will be directed to the positions ortho and para to these groups. In this compound, the position para to the hydroxyl group is occupied by the benzyloxy group, and the position para to the benzyloxy group is occupied by the hydroxyl group. The positions ortho to the hydroxyl group are at C1 and C3, and the positions ortho to the benzyloxy group are at C3 and C5. The combined directing effect of these two powerful activating groups strongly favors substitution at the C3 and C5 positions.

Ring B (Unsubstituted Phenyl Group of the Benzoyl Moiety): This ring is deactivated by the electron-withdrawing carbonyl group. pharmaguideline.comlibretexts.org The carbonyl group is a meta-director. pharmaguideline.com Therefore, electrophilic substitution on this ring will occur at the meta positions (C3' and C5').

| Ring | Substituent(s) | Effect on Reactivity | Directing Effect | Preferred Position(s) for Substitution |

| A | -OH, -OCH₂Ph | Activating | Ortho, Para | C3, C5 |

| B | -C(O)Ph | Deactivating | Meta | C3', C5' |

Cyclization and Rearrangement Processes Involving the Compound

The structure of this compound allows for potential rearrangement and cyclization reactions, particularly those involving the benzyloxy and hydroxyl groups.

Fries Rearrangement: Phenolic esters can undergo a Fries rearrangement to yield hydroxy aryl ketones, a reaction catalyzed by Lewis acids. wikipedia.orgbyjus.com While this compound is an ether, not an ester, a related rearrangement is conceivable. Under acidic conditions, protonation of the ether oxygen followed by cleavage could generate a benzyl carbocation and 2,4-dihydroxybenzophenone (B1670367). The benzyl carbocation could then act as an electrophile and attack the electron-rich dihydroxy-substituted ring, leading to a rearranged product. However, a more direct analogy is the photo-Fries rearrangement, which proceeds via a radical mechanism and can occur with a wider range of substrates. wikipedia.org

A more common rearrangement for this class of compounds would be the Claisen rearrangement if an allyl ether were present instead of a benzyl ether. If 4-allyloxy-2-hydroxybenzophenone (B160165) were subjected to thermal or Lewis acid-catalyzed conditions, the allyl group would migrate from the oxygen to the carbon at the C3 position of the aromatic ring.

Intramolecular Cyclization: The 2-hydroxybenzophenone (B104022) scaffold is a precursor for the synthesis of xanthones. While this compound itself does not possess the necessary functionality to directly cyclize to a xanthone, it can be a starting material for such transformations. For instance, demethylation of a related methoxy-substituted 2-hydroxybenzophenone followed by oxidative cyclization can yield a xanthone. By analogy, cleavage of the benzyl group of this compound to give 2,4-dihydroxybenzophenone, followed by oxidative cyclization, could be a pathway to form 3-hydroxyxanthone.

Furthermore, if the benzoyl group were modified to introduce a suitable leaving group at the 2'-position of the second aromatic ring, an intramolecular nucleophilic aromatic substitution could occur. The phenoxide formed from the 2-hydroxyl group could act as a nucleophile, attacking the second aromatic ring to form a dibenzofuran (B1670420) or a related heterocyclic system.

Investigation of Reaction Intermediates and Transition States

The reactions of this compound involve a variety of transient species.

In Electrophilic Aromatic Substitution: The reaction proceeds through a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com The stability of this intermediate determines the rate and regioselectivity of the reaction. For substitution on the activated ring of this compound, the positive charge in the arenium ion can be delocalized onto the oxygen atoms of the hydroxyl and benzyloxy groups, leading to highly stabilized intermediates and favoring ortho and para substitution. youtube.com

In Nucleophilic Addition to the Carbonyl Group: The initial step is the formation of a tetrahedral intermediate where the carbonyl carbon changes from sp² to sp³ hybridization. masterorganicchemistry.com This intermediate is an alkoxide that is typically protonated in a subsequent step to yield the final alcohol product.

In Reduction Reactions: The Clemmensen reduction is believed to proceed through organozinc intermediates and radical anions. acs.org The Wolff-Kishner reduction involves the formation of a hydrazone intermediate, followed by a diimide anion, which then collapses to a carbanion before being protonated. wikipedia.org Catalytic hydrogenation involves the formation of species adsorbed onto the catalyst surface.

In Photochemical Reactions: Benzophenone is a well-known photosensitizer that, upon UV irradiation, can be excited to a singlet state (S₁) which then efficiently undergoes intersystem crossing to a triplet state (T₁). wikipedia.orgetnalabs.comresearchgate.net This triplet state is a diradical and can abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. wikipedia.org This reactivity is fundamental to many photochemical applications of benzophenones. nih.govrsc.org In the context of this compound, this could initiate radical-based rearrangements or other transformations. Studies on 2-hydroxybenzophenone derivatives have also highlighted the role of excited-state intramolecular proton transfer (ESIPT) from the phenolic hydroxyl to the carbonyl oxygen, leading to the formation of a keto-tautomer in the excited state. frontiersin.orgnih.gov

Applications in Materials Science and Advanced Chemical Technologies

Utilization as UV Absorbers and Stabilizers in Polymeric Formulations

The primary and most well-established application of 2-hydroxybenzophenone (B104022) derivatives is as UV absorbers to protect materials from the damaging effects of ultraviolet radiation. The mechanism involves the absorption of UV light and the subsequent harmless dissipation of the energy. When irradiated, the proton of the 2-hydroxy group transfers to the carbonyl oxygen, forming an excited-state quinoid structure. This structure then reverts to its original phenolic form, releasing the energy as heat or light, thereby preventing the UV radiation from breaking down the polymer matrix. kyoto-u.ac.jp

Derivatives like 4-Benzyloxy-2-hydroxybenzophenone are particularly desirable as practical UV absorbers because their higher molecular weight makes them less volatile and more compatible with various polymers compared to simpler polyhydroxybenzophenones. kyoto-u.ac.jp They are incorporated into polymeric formulations to retard the formation of chalking and maintain gloss and structural integrity after UV exposure. specialchem.com A key challenge in polymer stabilization is the potential for the additive to leach out of the material over time. To combat this, researchers have focused on creating polymeric UV absorbers with reduced extractability. This can be achieved by synthesizing polymerizable derivatives, such as 2-hydroxy-4-(3-methacryloxy-2-hydroxylpropoxy) benzophenone (B1666685) (BPMA), which can be covalently bonded into the polymer backbone. researchgate.net

| Polymer/Material | Application of Benzophenone Stabilizer | Research Finding |

| Polypropylene | Reduced extractability light stabilizer | Polymeric polyester-type UV absorbers were synthesized to improve photostability and reduce leaching. researchgate.net |

| Wood | Photostabilization | Polyester-type UV absorbers created from epoxy-functionalized 2-hydroxybenzophenone were effective at photostabilizing wood. researchgate.net |

| General Polymers | UV Protection | 2-hydroxybenzophenone type absorbers are used to prevent degradation, discoloration, and cracking caused by sunlight. specialchem.com |

| Coatings & Resins | Weather Resistance | Methacrylate derivatives of 2-hydroxybenzophenone provide photo-stability and UV protection in outdoor and optical applications. polysciences.com |

Role as Key Chemical Intermediates in the Synthesis of Complex Organic Molecules

This compound and its precursors are pivotal intermediates in multi-step organic synthesis. The compound itself is often built from simpler molecules. For instance, its direct precursor, 4-(Benzyloxy)-2-hydroxybenzaldehyde, can be synthesized by reacting 2,4-dihydroxybenzaldehyde (B120756) with benzyl (B1604629) bromide in the presence of potassium carbonate.

This benzaldehyde (B42025) is then used to construct the final benzophenone structure. More importantly, the this compound framework serves as a foundational scaffold for creating more complex and specialized molecules. Its structure can be modified to introduce new functionalities. For example, it is a precursor for synthesizing polymerizable UV absorbers, where reactive groups like methacrylates are added to the core structure. researchgate.net Furthermore, derivatives have been designed as multifunctional agents for potential therapeutic applications, such as the synthesis of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives, which have been investigated as MAO-B inhibitors for Parkinson's disease. nih.gov

| Starting Material(s) | Intermediate/Product | Application of Product |

| 2,4-dihydroxybenzaldehyde, Benzyl bromide | 4-(Benzyloxy)-2-hydroxybenzaldehyde | Precursor for benzophenones and other complex molecules. |

| 2,4-dihydroxybenzophenone (B1670367), Glycidyl methacrylate | 2-hydroxy-4-(3-methacryloxy-2-hydroxylpropoxy) benzophenone (BPMA) | Polymerizable UV stabilizer. researchgate.net |

| 2-(4-(benzyloxy) phenyl) benzothiazole | 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives | Multifunctional agents for potential neurodegenerative disease treatment. nih.gov |

Integration into Advanced Functional Materials for Optical Applications

The inherent UV-absorbing properties of this compound make it a candidate for integration into advanced functional materials designed for specific optical purposes. ontosight.ai Its ability to prevent photodegradation is crucial in applications where optical clarity and performance must be maintained over long periods of exposure to sunlight. polysciences.com

These materials include:

UV-Resistant Coatings: When incorporated into clear coats and varnishes, it enhances protection against photodegradation.

Optical and Display Films: It is used to prevent the yellowing and physical degradation of films used in electronic displays and optical components. polysciences.com

High-Performance Adhesives: The addition of this compound adds long-term durability to adhesives that are exposed to sunlight. polysciences.com

Nonlinear Optical (NLO) Materials: The benzophenone structure is a known chromophore, and derivatives are explored for their potential in NLO materials, which have applications in photonics and optical computing. ontosight.ai

Supramolecular Assembly and Host-Guest Interactions

The molecular structure of this compound, with its hydroxyl group (a hydrogen bond donor) and carbonyl and ether oxygens (hydrogen bond acceptors), as well as multiple aromatic rings, provides the necessary functionalities for engaging in supramolecular assembly. These non-covalent interactions, including hydrogen bonding and π-π stacking, can guide molecules to self-assemble into larger, ordered structures.

While specific studies on the supramolecular assembly of this compound itself are not prevalent, the behavior of closely related molecules provides strong evidence for its potential in this area. For example, studies on N(4)-substituted 2,4-diamino-6-benzyloxy-5-nitrosopyrimidines show that the benzyloxy group plays a crucial role in forming extensive intermolecular hydrogen bonds and π-π stacking interactions, which dictate the formation of complex supramolecular architectures like chains and sheets. nih.gov This capacity for forming ordered assemblies is a cornerstone of host-guest chemistry, where a host molecule can selectively bind a guest molecule, leading to applications in sensing, catalysis, and materials design. nih.gov

Complexation with Metal Ions as Ligands in Coordination Chemistry

The hydroxyl and carbonyl groups within the this compound structure create a potential chelation site, allowing the molecule to act as a bidentate ligand that can coordinate with metal ions. This binding ability is a key principle in coordination chemistry.

Research into multifunctional molecules for biomedical applications has demonstrated this capacity. A series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives, which retain the core benzyloxy-phenyl structure, were designed and shown to possess significant metal chelating ability. nih.gov In one study, a representative compound from this series was found to form a complex with ferrous iron (Fe²⁺) in an approximately 2:3 stoichiometry. nih.gov This ability to sequester metal ions is critical for developing agents that can mitigate metal-induced oxidative stress, indicating a sophisticated application of the ligand properties derived from the compound's core structure.

| Ligand (Derivative of the core structure) | Metal Ion | Field of Application |

| 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivative | Fe²⁺ | Medicinal Chemistry (multifunctional agents for Parkinson's disease). nih.gov |

Derivatization and Structure Property Relationships of 4 Benzyloxy 2 Hydroxybenzophenone

The chemical scaffold of 4-benzyloxy-2-hydroxybenzophenone serves as a crucial building block in the development of advanced functional materials. Its unique combination of a photoreactive 2-hydroxybenzophenone (B104022) core and a modifiable benzyloxy group allows for extensive derivatization. This section explores the rational design, synthesis, and the intricate relationships between the structure of its analogues and their resulting photophysical and reactive properties.

Advanced Analytical Methodologies and Method Development

Development of High-Resolution Separation Techniques for Derivatives and Reaction Mixtures

The synthesis of 4-Benzyloxy-2-hydroxybenzophenone can result in a complex mixture containing the desired product, unreacted starting materials, intermediates, and side-products such as isomers or related benzophenone (B1666685) derivatives. High-resolution separation techniques are essential to isolate and quantify these individual components accurately.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the cornerstone techniques for the separation of benzophenone derivatives. A reverse-phase (RP) HPLC method has been established for the analysis of this compound, utilizing a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid for improved peak shape. sielc.comsielc.com UPLC systems, which use columns with smaller particle sizes (typically under 2 µm), offer significantly faster analysis times and improved resolution, making them ideal for separating closely related impurities from the main compound. sielc.com

When coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), these chromatographic techniques provide a powerful tool for both separation and identification. UPLC-MS/MS methods have been developed for the analysis of numerous benzophenone derivatives in various matrices. nih.gov These methods offer high sensitivity and selectivity, allowing for the detection and quantification of impurities even at very low levels. The fragmentation patterns observed in the MS/MS spectra provide structural information that is critical for the definitive identification of synthesis-related impurities and degradation products.

The potential for isomeric impurities in benzophenone synthesis also calls for the development of specialized separation techniques. Chiral HPLC, using polysaccharide-based chiral stationary phases (CSPs), is a powerful method for separating enantiomers and positional isomers that may be difficult to resolve using standard achiral chromatography. youtube.comlcms.czresearchgate.net

Below is a table summarizing typical high-resolution separation conditions for benzophenone derivatives.

| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UPLC-MS/MS) |

| Column | Reverse-phase C18 (e.g., Newcrom R1) sielc.com | Reverse-phase C18 (e.g., ACQUITY UPLC BEH C18, <2 µm) nih.gov |

| Mobile Phase | Acetonitrile/Water with Phosphoric or Formic Acid sielc.com | Methanol (B129727)/Water with 0.1% Formic Acid nih.gov |

| Detection | UV/Diode Array Detector (DAD) | Tandem Mass Spectrometry (MS/MS) |

| Flow Rate | ~1.0 mL/min | ~0.3-0.5 mL/min nih.gov |

| Application | Routine analysis, preparative separation of impurities. sielc.com | High-throughput screening, impurity profiling, trace analysis. nih.gov |

Methodologies for Real-time Monitoring of Reaction Progress and Product Formation

The synthesis of this compound, often involving reactions such as Friedel-Crafts acylation, benefits from real-time monitoring to optimize reaction conditions, increase yield, and minimize impurity formation. Process Analytical Technology (PAT) provides a framework for designing and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. researchgate.netmt.comfda.gov

In-situ spectroscopic techniques are central to PAT. Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are particularly well-suited for monitoring chemical reactions in real-time. mt.comrsc.org By inserting a probe directly into the reaction vessel, these techniques can continuously collect spectra, allowing for the tracking of reactant consumption and product formation by monitoring the characteristic vibrational bands of functional groups. For instance, in the synthesis of a benzophenone, the disappearance of the acyl chloride C=O stretch and the appearance of the ketone C=O stretch can be monitored by FT-IR. irdg.orgresearchgate.netresearchgate.netazom.com This continuous data stream enables precise determination of reaction endpoints and provides insights into reaction kinetics and mechanisms. mt.com

These PAT tools are often integrated with automated laboratory reactors (ALRs), which provide precise control over reaction parameters like temperature, pressure, and dosing rates. This combination of real-time monitoring and control facilitates rapid process optimization and ensures consistent product quality. youtube.com

The following table outlines key PAT tools applicable to monitoring the synthesis of this compound.

| PAT Tool | Principle | Application in Synthesis | Key Advantages |

| In-situ FT-IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. azom.com | Real-time tracking of functional group changes (e.g., C=O, O-H) to monitor reactant consumption and product formation. mt.com | Non-destructive, continuous data, provides kinetic and mechanistic information. irdg.org |

| In-situ Raman Spectroscopy | Measures the inelastic scattering of monochromatic light, providing information on vibrational modes. | Complementary to FT-IR, particularly useful for monitoring reactions in aqueous media and for symmetric bonds. | Minimal interference from solvents like water, can be used for solid-phase monitoring. |

| Automated Reaction Sampling | Automated withdrawal and quenching of reaction samples for offline analysis (e.g., by UPLC). | Provides discrete data points on reaction progress and impurity profile. | Allows for analysis by high-resolution techniques not available in-situ. |

| Flow NMR | Nuclear Magnetic Resonance spectroscopy adapted for continuous flow analysis. rsc.org | Provides detailed structural information on reactants, intermediates, and products in real-time as the reaction mixture flows through the spectrometer. | Highly specific structural information, quantitative. rsc.org |

Advanced Techniques for Trace Analysis in Non-Biological Complex Matrices

This compound may be used as a UV absorber in various materials, such as polymers, plastics, and packaging. It is critical to have sensitive analytical methods to detect and quantify its potential migration from these materials, which represent complex, non-biological matrices.

The analysis of trace levels of benzophenones in such matrices typically involves two key steps: efficient extraction from the matrix and highly sensitive detection.

Sample Preparation: Advanced extraction techniques are employed to isolate the target analyte from the polymer or material matrix.

Accelerated Solvent Extraction (ASE): Uses elevated temperatures and pressures to increase the efficiency and speed of solvent extraction. oup.com

Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.

Dispersive Solid-Phase Extraction (dSPE): A cleanup technique, often used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, to remove interfering matrix components. nih.gov

Detection and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred techniques for the trace analysis of benzophenone derivatives due to their high sensitivity and selectivity. nih.govresearchgate.net

GC-MS: Often requires derivatization of hydroxylated benzophenones to increase their volatility, for example, by converting them into their trimethylsilyl (B98337) derivatives. researchgate.net This technique offers excellent chromatographic resolution.

LC-MS/MS: Generally does not require derivatization and is suitable for a wider range of benzophenone derivatives. nih.govoup.com The use of multiple reaction monitoring (MRM) mode provides exceptional selectivity and allows for quantification at very low concentration levels, often in the parts-per-billion (ng/g) or even parts-per-trillion (ng/L) range. nih.gov

The table below summarizes the performance of advanced analytical methods for trace analysis of related benzophenone compounds in complex non-biological matrices.

| Technique | Matrix | Extraction Method | LOD | LOQ | Recovery (%) | Reference |

| HPLC-PDA | Plastic Food Packaging | Accelerated Solvent Extraction (ASE) | 0.03–0.30 µg/mL | 0.10–1.00 µg/mL | >70.4 | oup.com |

| UHPLC-MS/MS | Breakfast Cereals | FaPEx (Fast Pesticide Extraction) | 0.001–0.289 ng/g | 0.003–0.867 ng/g | 79–121 | nih.gov |

| GC-MS | Sea Water | Dispersive Liquid-Liquid Microextraction (DLLME) | 32–50 ng/L | - | - | researchgate.net |

| GC-MS | Cosmetics | Solid-Phase Extraction (SPE) | 34-67 ng/L | - | 101-107 | nih.gov |

Future Research Directions and Emerging Areas

Exploration of Novel, Sustainable Synthetic Pathways

The current synthesis of 4-Benzyloxy-2-hydroxybenzophenone typically involves the reaction of 2,4-dihydroxybenzophenone (B1670367) with benzyl (B1604629) chloride in the presence of a base. chemicalbook.com While effective, future research is expected to focus on developing more sustainable and efficient synthetic routes. This aligns with the broader push towards green chemistry in the chemical industry.

Key areas for exploration include:

Catalytic C-O Coupling Reactions: Investigating the use of transition-metal catalysts (e.g., copper or palladium-based systems) for the benzylation of 2,4-dihydroxybenzophenone. These methods could offer higher yields, milder reaction conditions, and the ability to use more environmentally benign solvents compared to traditional Williamson ether synthesis.

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly reduce reaction times and energy consumption. researchgate.net Developing a microwave-assisted protocol for the synthesis of this compound could lead to a more efficient and scalable process.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and easier scalability. Adapting the synthesis of this compound to a flow process could enhance reproducibility and yield while minimizing waste.

Bio-catalysis: Exploring enzymatic routes for the selective benzylation of 2,4-dihydroxybenzophenone could offer a highly sustainable and selective synthetic pathway, operating under mild conditions and generating minimal waste.

| Synthetic Approach | Potential Advantages |

| Catalytic C-O Coupling | Higher yields, milder conditions, greener solvents |

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption |

| Flow Chemistry | Precise control, improved safety, scalability |

| Bio-catalysis | High selectivity, mild conditions, minimal waste |

Development of Advanced Spectroscopic Probes for In-situ Mechanistic Studies

Understanding the reaction mechanisms and photophysical processes of this compound at a molecular level is crucial for its application. Advanced spectroscopic techniques can provide invaluable insights. Future research will likely involve the use of sophisticated spectroscopic probes for in-situ studies.

Promising techniques include:

Pump-Probe Spectroscopy: This ultrafast technique can be used to study the excited-state dynamics of this compound on femtosecond to picosecond timescales. rsc.orgacs.org This would allow for the direct observation of processes like intersystem crossing and intramolecular proton transfer.

Time-Resolved Infrared (TRIR) Spectroscopy: TRIR can provide structural information about short-lived intermediates and excited states by monitoring changes in vibrational frequencies. acs.org This would be particularly useful for studying the role of the hydroxyl and carbonyl groups in photochemical reactions.

Single-Molecule Spectroscopy: This technique allows for the study of individual molecules, eliminating the averaging effects seen in ensemble measurements. It could reveal heterogeneities in the photophysical behavior of this compound in different local environments.

These advanced spectroscopic studies will provide a deeper understanding of the structure-property relationships in this compound, paving the way for its rational design in various applications.

Tailoring Photophysical Properties for Emerging Optoelectronic and Sensing Applications

The benzophenone (B1666685) core is known for its interesting photophysical properties, including efficient intersystem crossing to the triplet state. mdpi.comrsc.org The substituents on this compound can be modified to tune these properties for specific applications in optoelectronics and sensing.

Future research in this area could focus on:

Thermally Activated Delayed Fluorescence (TADF) Emitters: By carefully designing donor-acceptor structures based on the this compound scaffold, it may be possible to create novel materials for organic light-emitting diodes (OLEDs). nih.govsemanticscholar.orgresearchgate.netacs.org The goal would be to achieve a small singlet-triplet energy gap to enable efficient reverse intersystem crossing and enhance device efficiency.

Photoinitiators for 3D Printing: Benzophenone derivatives are widely used as photoinitiators in photopolymerization. rsc.org The specific absorption characteristics of this compound could be exploited in the development of new photoinitiator systems for 3D printing and other photocurable materials.

| Application Area | Key Photophysical Property to Tailor |

| OLEDs (TADF) | Small singlet-triplet energy gap, high quantum yield |

| Chemosensors | Selective binding leading to fluorescence change |

| Photoinitiators | High absorption at specific wavelengths, efficient radical generation |

Integration into Hybrid Material Systems for Enhanced Functionality

The incorporation of this compound into larger material systems can lead to hybrid materials with enhanced or novel functionalities.

Emerging areas of research include:

Polymer-Based UV Absorbers: Covalently incorporating this compound into polymer chains can create materials with long-lasting UV protection. This is particularly relevant for coatings, films, and textiles where UV degradation is a concern.

Hybrid Organic-Inorganic Nanomaterials: Integrating this compound with inorganic nanoparticles (e.g., silica, titania, quantum dots) can lead to materials with combined properties. For example, the benzophenone moiety could act as a photosensitizer, transferring energy to the inorganic component for applications in photocatalysis or photodynamic therapy.

Liquid Crystalline Materials: The rigid benzophenone core suggests that derivatives of this compound could be designed to exhibit liquid crystalline behavior. nih.gov This could lead to new materials for displays and optical devices.

Theoretical Predictions for Undiscovered Reactivities and Photophysical Phenomena

Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules, guiding experimental work and accelerating discovery. nih.govchemrevlett.com

Future theoretical studies on this compound could include:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations: These methods can be used to predict the electronic structure, absorption and emission spectra, and excited-state properties of this compound and its derivatives. chemrevlett.com This can help in the rational design of molecules with tailored photophysical properties.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the molecule and its interactions with its environment (e.g., solvents or a polymer matrix). This is crucial for understanding how the local environment affects its properties.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: For studying the behavior of this compound within a complex biological system or a material, QM/MM methods can provide a balance between accuracy and computational cost.

These theoretical approaches can predict novel reactivities, such as unexpected photochemical reactions or new host-guest chemistry, and uncover subtle photophysical phenomena that are not readily apparent from experiments alone.

Q & A

Q. What strategies enable selective debenzylation of this compound without degrading the benzophenone core?

- Method : Catalytic hydrogenation (H₂, Pd/C) in ethanol at 25°C selectively removes the benzyl group. Monitor reaction progress via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.